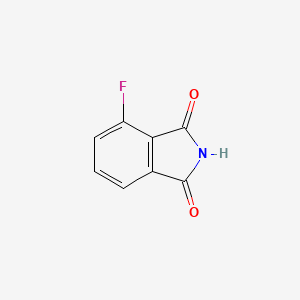

4-Fluoroisoindoline-1,3-dione

Cat. No. B1343861

M. Wt: 165.12 g/mol

InChI Key: ROFGDCOBISHGRK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04680412

Procedure details

500 parts (2.739 moles) of 3-chlorophthalic anhydride and 49.9 parts of thionyl chloride are added to 820 parts of sulfolane, while stirring. The mixture is stirred for 30 minutes at 100° C., after which the evolution of gas is complete. Excess thionyl chloride is stripped off under reduced pressure from a water pump, after which 175 parts of potassium fluoride are added and stirring is continued for 6 hours at 210° C. The mixture is cooled to 60° C., and 82 parts (1.37 moles) of urea are then added. The mixture is stirred for 1 hour 30 minutes at 130° C., when evolution of gas is complete, after which stirring is continued for a further 15 minutes at 170° C. The mixture is then cooled to room temperature, 300 parts of acetone are added, while stirring, and the predominantly inorganic precipitate is filtered off under suction. The filtrate is freed from acetone in a rotary evaporator, and the residue is then distilled over a 10 cm packed column at a bath temperature of 140°-170° C. under 0.4 mbar. The distillation residue is stirred with water, and the product is filtered off under suction, washed with methyl tert.-butyl ether and dried, 382 parts (84.5% of theory) of 3-fluorophthalimide of melting point 176°-179° C. being obtained. By treating the inorganic residue with 300 parts of acetone, separating off the extract and evaporating it down under reduced pressure, a further 29 parts (6.8% of theory) of 3-fluorophthalimide of melting point 166°-178° C. are isolated.

Name

Yield

84.5%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5](OC(=O)[C:3]=12)=[O:6].S(Cl)(Cl)=O.S1(CCCC1)(=O)=O.[F-:24].[K+].N[C:27]([NH2:29])=[O:28]>CC(C)=O.O>[F:24][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:29][C:27](=[O:28])[C:3]=12)=[O:6] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.739 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2C(C(=O)OC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

1.37 mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 30 minutes at 100° C.

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 1 hour 30 minutes at 130° C.

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after which stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for a further 15 minutes at 170° C

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then cooled to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the predominantly inorganic precipitate is filtered off under suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is freed from acetone in a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is then distilled over a 10 cm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 140°-170° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The distillation residue is stirred with water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product is filtered off under suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methyl tert.-butyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C2C(C(=O)NC2=O)=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 84.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |